molecular formula C20H21N3O2 B5542780 N-[(3S*,4R*)-1-(1-isoquinolinyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide

N-[(3S*,4R*)-1-(1-isoquinolinyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide

Cat. No. B5542780
M. Wt: 335.4 g/mol
InChI Key: VJMZHJCZLDDVQP-QZTJIDSGSA-N
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Description

The compound belongs to a class of chemicals that have garnered interest for their biological activities and potential applications in medicinal chemistry. Research into similar compounds has focused on understanding their synthesis, molecular structure, chemical reactions, and various properties to explore their potential applications.

Synthesis Analysis

Synthesis of compounds similar to "N-[(3S*,4R*)-1-(1-isoquinolinyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide" often involves complex reactions, including the use of racemic or chiral amino acids to introduce various alkyl and aryl substituents. A study by Barlow et al. (1991) explored the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, revealing the importance of substituent variation for optimizing biological activity (Barlow et al., 1991).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography, is crucial for understanding the spatial arrangement of atoms within a compound. Dyachenko and Chernega (2006) detailed the molecular and crystal structure of a substituted pyridine derivative, providing insights into the structural characteristics that might be similar to the compound of interest (Dyachenko & Chernega, 2006).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. Research by Lu and Shi (2007) on pyrrolidine and tetrahydroquinoline derivatives underscores the role of Lewis acid in facilitating reactions, which could be relevant for understanding the chemical behavior of "N-[(3S*,4R*)-1-(1-isoquinolinyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide" (Lu & Shi, 2007).

Scientific Research Applications

Stereochemical Aspects and Pyrrole Formation

Research by Trofimov et al. (1991) explored the stereochemical aspects of pyrrole formation from substituted piperidin-4-one oximes and acetylene, leading to the formation of substituted pyrrolo[3,2-c]piperidines. This study highlights the importance of stereochemistry in the synthesis of complex heterocyclic compounds, which could be relevant to understanding the synthesis and applications of the compound (Trofimov et al., 1991).

Facile Synthesis Techniques

King (2007) described a facile three-step synthesis method leading to the creation of complex organic molecules, which underscores the significance of efficient synthesis routes in the development of new chemical entities for research and therapeutic applications (King, 2007).

Insecticidal Applications of Pyridine Derivatives

A study by Bakhite et al. (2014) on the synthesis and toxicity of pyridine derivatives against the cowpea aphid demonstrates the potential of pyridine and its derivatives in developing new insecticidal agents. This could suggest possible applications of related compounds in agriculture and pest control (Bakhite et al., 2014).

Structural Aspects and Properties of Isoquinoline Derivatives

Research by Karmakar et al. (2007) on the structural aspects of amide-containing isoquinoline derivatives provides insights into the molecular interactions and properties of such compounds, which can be crucial for their applications in materials science and pharmacology (Karmakar et al., 2007).

Antimicrobial Activity of Piperidinyl Isoquinolines

Zaki et al. (2019) investigated the synthesis and antimicrobial activity of novel piperidinyl tetrahydrothieno[2,3-c]isoquinolines, indicating the potential use of such compounds in the development of new antimicrobial agents (Zaki et al., 2019).

properties

IUPAC Name

N-[(3S,4R)-1-isoquinolin-1-yl-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-13-7-8-19(25-13)17-11-23(12-18(17)22-14(2)24)20-16-6-4-3-5-15(16)9-10-21-20/h3-10,17-18H,11-12H2,1-2H3,(H,22,24)/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMZHJCZLDDVQP-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2CN(CC2NC(=O)C)C3=NC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)[C@@H]2CN(C[C@H]2NC(=O)C)C3=NC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3S*,4R*)-1-(1-isoquinolinyl)-4-(5-methyl-2-furyl)-3-pyrrolidinyl]acetamide

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